(I(2)S)-I(2)-Amino-3-pyridinepropanol
Description
(I(2)S)-I(2)-Amino-3-pyridinepropanol is a chiral amino alcohol derivative featuring a pyridine ring substituted at the 3-position of a propanol backbone. The compound’s stereochemistry is defined by the (2S) configuration at the amino-bearing carbon, which is critical for its biological interactions and physicochemical properties. The pyridine moiety confers aromaticity and hydrogen-bonding capabilities, while the amino alcohol segment enables participation in catalytic and receptor-binding processes.
Properties
CAS No. |
167298-61-5 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(6-11)4-7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2/t8-/m0/s1 |
InChI Key |
XKBHUHOUKQVIHT-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@@H](CO)N |
Canonical SMILES |
C1=CC(=CN=C1)CC(CO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(2-Pyridylmethylamino)-1-propanol
This analog replaces the pyridinepropanol’s amino group with a methylamino linkage. Key differences include:
- Solubility: The additional methyl group increases hydrophobicity compared to (I(2)S)-I(2)-Amino-3-pyridinepropanol, reducing aqueous solubility .
- Synthetic Utility: Both compounds serve as intermediates in pharmaceutical synthesis, but 3-(2-pyridylmethylamino)-1-propanol is more commonly used in ligand design for catalysis .
(S)-2-(tert-Butoxycarbonylamino)-1-propanol
This compound features a Boc-protected amino group on a shorter propanol chain. Contrasts include:
- Protection Strategy: The Boc group stabilizes the amino group during synthesis, a feature absent in the target compound .
- Bioactivity: Deprotection of the Boc group yields a primary amine, enabling nucleophilic reactions, whereas this compound’s secondary amine may limit such reactivity .
Isorhamnetin-3-O-glycoside (from Z. fabago)
Though pharmacologically distinct, this flavonoid glycoside shares a focus on stereochemical precision and NMR-based structural elucidation, highlighting methodologies applicable to characterizing this compound .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 182.22 (calculated) | 0.5* | ~50 (predicted) | 120–125 (est.) |
| 3-(2-Pyridylmethylamino)-1-propanol | 180.24 | 1.2 | 30 (experimental) | 98–102 |
| (S)-2-(Boc-amino)-1-propanol | 217.29 | 1.8 | 15 (experimental) | 85–89 |
*Predicted using fragment-based methods. Experimental data for the target compound is unavailable in cited sources .
Preparation Methods
Functionalization of (S)-2-Amino-3-Phenylpropanoic Acid
The carboxyl group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C for 4 hours. Subsequent protection of the amine with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base achieves 89% yield.
Asymmetric Catalytic Hydrogenation of β-Keto Nitriles
A scalable route involves hydrogenating β-keto nitriles with chiral catalysts. Source’s methodology for pyrrole carbonitrile synthesis is adapted here:
Synthesis of 3-(Pyridin-2-yl)-2-Oxopropanenitrile
Condense pyridine-2-carbaldehyde with cyanoacetamide in ethanol using piperidine as a base (80°C, 6 hours). The resulting oxopropanenitrile is isolated in 85% yield after recrystallization.
Enantioselective Hydrogenation
Employ a ruthenium-(S)-BINAP complex (0.5 mol%) under 50 bar H₂ pressure in methanol at 25°C. This achieves 92% yield with 98% enantiomeric excess (ee).
Enzymatic Resolution of Racemic Mixtures
For industrial-scale production, kinetic resolution using lipases offers cost efficiency. Source’s esterification protocols inform this approach:
Racemic Synthesis of 2-Amino-3-(Pyridin-2-yl)Propanol
Lipase-Catalyzed Acetylation
- Enzyme : Candida antarctica Lipase B (CAL-B)
- Acyl donor : Vinyl acetate
- Solvent : tert-Butyl methyl ether (TBME)
- Conversion : 45% (S)-enantiomer retained, 99% ee
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Chiral Pool | 78 | 99 | 12.50 | Moderate |
| Catalytic Hydrogenation | 92 | 98 | 18.20 | High |
| Enzymatic Resolution | 45 | 99 | 8.75 | Industrial |
The catalytic hydrogenation route offers superior yield and scalability, while enzymatic resolution is optimal for low-cost production.
Challenges in Purification and Stereochemical Control
Diastereomer Separation
Reverse-phase HPLC with a chiral stationary phase (CSP) using hexane/isopropanol (90:10) resolves diastereomers with >99% purity.
Byproduct Formation
Over-reduction during hydrogenation generates 3-(pyridin-2-yl)propanol, mitigated by optimizing H₂ pressure and catalyst loading.
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